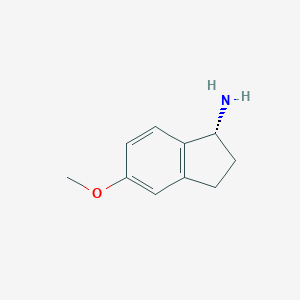

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYHMCGHGLLTIN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 5 Methoxy 2,3 Dihydro 1h Inden 1 Amine and Analogous Chiral Indane Amines

Enantioselective Synthesis Strategies

The generation of a specific stereoisomer is paramount in modern drug synthesis. Enantioselective strategies provide direct routes to chiral molecules, minimizing the need for resolving racemic mixtures, which is inherently inefficient as it discards at least 50% of the material.

Asymmetric Reduction of Prochiral Ketone Precursors

A prominent and direct route to enantiomerically enriched amines involves the asymmetric reduction of their corresponding prochiral ketone precursors. In the case of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, the precursor is 5-Methoxy-1-indanone (B147253). tcichemicals.comtcichemicals.com This transformation can be achieved using various catalytic systems, including both biocatalysts and chiral metal complexes.

Biocatalytic reductions, often employing whole-cell systems or isolated enzymes like ketoreductases (KREDs), have gained traction due to their high enantioselectivity and environmentally benign nature. For instance, Lactic Acid Bacteria (LAB) have been utilized as biocatalysts for the asymmetric reduction of prochiral ketones. nih.gov One study demonstrated the use of Leuconostoc mesenteroides N6 for the asymmetric bioreduction of 1-indanone (B140024), achieving high enantiomeric excess (ee) and conversion rates under optimized conditions. nih.gov While this specific study focused on the unsubstituted indanone, the principle is readily applicable to substituted analogs like 5-methoxy-1-indanone.

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool. Catalysts derived from ruthenium, rhodium, and iridium, paired with chiral ligands such as BINAP, are widely used. These systems can achieve high levels of enantioselectivity in the reduction of β-keto esters and other ketones. harvard.edu A recoverable dendrimeric-supported prolinol has been used as a catalyst in the asymmetric reduction of indanones, yielding the corresponding alcohols with up to 97% ee. researchgate.net This chiral alcohol can then be converted to the desired amine.

Table 1: Examples of Asymmetric Reduction of Indanone Derivatives

| Catalyst/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion Rate | Reference |

| Leuconostoc mesenteroides N6 | 1-Indanone | (S)-1-Indanol | 96.34% | 99.42% | nih.gov |

| Dendrimeric Supported Prolinol | Indanones | Chiral Indanols | up to 97% | - | researchgate.net |

Catalytic Asymmetric Hydrogenation of Imines and Enamides

The direct asymmetric hydrogenation of prochiral imines and enamides is one of the most efficient methods for preparing chiral amines. nih.govnih.gov This approach has been successfully applied to the synthesis of a wide range of enantiomerically enriched amines, including indane derivatives. rsc.org

The challenge in imine hydrogenation lies in the potential for E/Z isomerization of the imine substrate and its susceptibility to hydrolysis. nih.gov Despite these challenges, significant progress has been made using catalysts based on precious metals like iridium, ruthenium, rhodium, and palladium. rsc.org More recently, catalysts based on earth-abundant metals such as manganese have been developed, offering a more sustainable alternative. rsc.org A manganese catalyst with a facially coordinating P,N,N ligand has been shown to effectively catalyze the hydrogenation of imines derived from indanone derivatives with high enantioselectivity. rsc.orgwhiterose.ac.uk An appealing aspect of this methodology is the ability to generate the imine in situ from the corresponding ketone and amine, followed by hydrogenation in a one-pot process, which is often referred to as direct asymmetric reductive amination. rsc.org

Enamides, which are N-acylated enamines, are also excellent substrates for asymmetric hydrogenation, often leading to high enantioselectivities. researchgate.net

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Imines

| Metal Catalyst | Ligand Type | Substrate Type | Key Features | Reference |

| Iridium, Ruthenium, Rhodium, Palladium | Chiral Phosphines, Diamines | Prochiral Imines | High efficiency and enantioselectivity | nih.govrsc.org |

| Manganese | Facially Coordinating P,N,N | Indanone-derived Imines | Earth-abundant metal, in situ imine formation | rsc.orgwhiterose.ac.uk |

Dynamic Kinetic Resolution (DKR) and Chemoenzymatic Approaches for Chiral Amine Preparation

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. However, the maximum theoretical yield for the desired enantiomer is only 50%. princeton.edu Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. nih.govmdpi.com

This powerful strategy has been widely applied to the synthesis of chiral amines. nih.gov A common chemoenzymatic approach for the DKR of racemic amines involves the use of an enzyme, such as Candida antarctica lipase (B570770) B (CALB), for the stereoselective acylation of one enantiomer, coupled with a metal catalyst for the racemization of the remaining amine. nih.gov Palladium and ruthenium-based catalysts have proven effective for the racemization step. nih.gov This method has been successfully used to obtain (R)-amines in high yield and excellent enantioselectivity. researchgate.net

Another DKR strategy involves an enzyme cascade in a two-phase system. This can combine the stereospecific acylation of an amine in an organic phase by a lipase with the stereoinversion of the remaining amine in an aqueous phase by a set of stereo-complementary transaminases. diva-portal.org

Chiral Auxiliary-Mediated Methodologies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This is a robust and often predictable method for asymmetric synthesis.

For the synthesis of chiral indane amines, a chiral auxiliary can be condensed with the ketone precursor (e.g., 5-methoxy-1-indanone) to form a chiral imine or enamine. Diastereoselective reduction of this intermediate, followed by removal of the auxiliary, affords the desired chiral amine. Phenylglycine amide is one such chiral auxiliary that has been used for the synthesis of (S)-1-aminoindane. researchgate.net The key step is the diastereoselective reduction of the ketimine formed between 1-indanone and (R)-phenylglycine amide. researchgate.net Ellman's sulfinamide (tert-butanesulfinamide) is another widely used chiral auxiliary for the synthesis of primary chiral amines from imine intermediates. nih.gov

Classical and Modern Chemical Synthesis Pathways

While enantioselective methods are often preferred, classical and modern non-asymmetric or diastereoselective methods remain relevant, particularly when combined with resolution techniques.

Reductive Amination Protocols for Indane Amines

Reductive amination is a cornerstone reaction in organic synthesis for the formation of amines from carbonyl compounds. nih.gov This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in the same reaction vessel to the corresponding amine.

For the synthesis of indane amines, 1-indanone or its derivatives can be reacted with an amine source, such as ammonia (B1221849) or an alkylamine, in the presence of a reducing agent. researchgate.net A variety of reducing agents can be employed, from classical hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation. acs.org While direct reductive amination of 5-methoxy-1-indanone with ammonia would yield the racemic amine, the use of a chiral amine as the nitrogen source can lead to a diastereoselective synthesis, as seen in chiral auxiliary methods.

Modern biocatalytic approaches using imine reductases (IREDs) or reductive aminases (RedAms) are also being developed for reductive amination, offering a green and highly selective alternative to traditional chemical methods. nih.gov

Friedel-Crafts Reaction Applications in Indane Core Construction

The Friedel-Crafts reaction is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds to aromatic rings and is frequently utilized in the construction of the indane skeleton. nih.gov Intramolecular Friedel-Crafts reactions are particularly powerful for this purpose, enabling the cyclization of a suitable precursor to form the fused five-membered ring of the indane core. nih.govarkat-usa.org

In the context of chiral aminoindanes, a key strategy involves the cyclization of phenylalanine derivatives. For instance, a synthetic route toward chiral 2-aminoindanes employs N-carbomethoxy phenylalanine as a precursor. researchgate.net This chiral starting material undergoes an intramolecular Friedel-Crafts acylation to yield a chiral 2-N-carbomethoxy-1-indanone. researchgate.net This ketone is a critical intermediate, as the indane framework is established while retaining the stereocenter that will become the amine-bearing carbon in the final product's analogue.

The reaction is typically promoted by a Lewis acid or a strong protic acid, which activates the acyl group for electrophilic attack on the aromatic ring. The choice of acid and reaction conditions is crucial for achieving high yields and avoiding side reactions. This cyclization is a pivotal step that effectively translates the chirality from a readily available amino acid to the rigid indane scaffold. Other variations include the intramolecular Friedel-Crafts cyclization of Baylis-Hillman adducts to create functionalized indenes, which can then be hydrogenated to the corresponding indane derivatives. researchgate.net

Multi-Step Linear and Convergent Synthetic Routes from Commercial Precursors

The synthesis of complex molecules like this compound from simple, commercially available precursors is generally accomplished through either linear or convergent strategies.

A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. An enantioselective linear synthesis of a 2-aminoindane analogue, for example, begins with (R)-phenylalanine. researchgate.net The key steps in this sequence are:

Friedel-Crafts Cyclization: As described previously, N-carbomethoxy-(R)-phenylalanine is cyclized to form (R)-2-N-carbomethoxy-1-indanone. researchgate.net

Diastereoselective Reduction: The resulting ketone is then reduced to the corresponding 1-hydroxy-2-N-carbomethoxyindane. This reduction must be highly diastereoselective to set the correct relative stereochemistry between the hydroxyl and the carbomethoxy-amino groups. researchgate.net

Hydroxyl Group Protection: The alcohol is protected, often as a benzyl (B1604629) ether, to prevent interference in subsequent steps. researchgate.net

Regioselective Nitration: A nitro group is introduced onto the aromatic ring. Controlling the position of this addition (regioselectivity) is critical for obtaining the desired 5-amino (via reduction) analogue. researchgate.net

Hydrogenation/Deprotection: Finally, catalytic hydrogenation simultaneously reduces the nitro group to an amine and removes the benzyl protecting group. researchgate.net

| Step | Transformation | Key Consideration |

| 1 | Intramolecular Friedel-Crafts Acylation | Construction of indanone core |

| 2 | Ketone Reduction | Diastereoselectivity |

| 3 | Hydroxyl Protection | Prevention of side reactions |

| 4 | Electrophilic Aromatic Nitration | Regioselectivity |

| 5 | Catalytic Hydrogenation | Reduction of nitro group |

Process Optimization and Scalability Considerations

Moving a synthetic route from laboratory-scale to industrial production requires rigorous optimization with a focus on efficiency, control, and safety. For chiral aminoindanes, key considerations include maximizing stereoselectivity, developing robust catalytic systems, and adhering to the principles of green chemistry.

Regioselectivity and Diastereoselectivity Control in Substituted Indane Synthesis

Achieving precise control over the placement of substituents (regioselectivity) and their three-dimensional arrangement (diastereoselectivity) is paramount in the synthesis of complex indane derivatives.

Regioselectivity is crucial when introducing substituents onto the aromatic ring of the indane. In the synthesis of a 5-aminoindane analogue, the nitration of the 1-hydroxy-2-N-carbomethoxyindane intermediate must selectively occur at the desired position. researchgate.net The directing effects of the existing substituents on the aromatic ring and the choice of nitrating agent and conditions must be carefully optimized to favor the formation of the correct regioisomer. Another strategy to control regioselectivity involves leveraging steric hindrance to direct incoming groups to less hindered positions on the indane ring. nih.gov

Diastereoselectivity is critical when creating new stereocenters in a molecule that already contains one. For example, the reduction of a chiral indanone to the corresponding indanol must favor the formation of one diastereomer over the other. researchgate.net Modern synthetic methods offer sophisticated solutions for controlling diastereoselectivity. Half-sandwich rare-earth metal complexes have been shown to catalyze a diastereodivergent [3+2] annulation reaction, allowing access to either trans or cis diastereoisomers of multisubstituted 1-aminoindanes with high selectivity. organic-chemistry.org Similarly, rhodium-catalyzed C-H functionalization has been used for the diastereospecific silylation of indane derivatives. acs.org

Development of Efficient Catalytic Systems for Enantiopure Production

The production of single-enantiomer drugs requires highly enantioselective synthetic methods. While classical resolution of racemates is an option, modern manufacturing increasingly relies on asymmetric catalysis, which can generate the desired enantiomer directly and efficiently.

Transition-Metal Catalysis: Asymmetric hydrogenation of prochiral imines is one of the most powerful and atom-economical strategies for producing chiral amines. nih.gov This approach uses a chiral catalyst, typically a complex of iridium, rhodium, or ruthenium with a chiral ligand, to deliver hydrogen to one face of the C=N double bond preferentially, leading to a high enantiomeric excess of one amine enantiomer. nih.govresearchgate.net Other catalytic methods include the use of chiral (salen)Cr(III) complexes for enantioselective Friedel-Crafts cyclizations to build the chiral indane framework itself. researchgate.net Iron-based catalysts have also been developed for the synthesis of enantiopure amines. researchgate.net

Biocatalysis: Enzymes offer an excellent alternative to metal-based catalysts, often providing exceptionally high enantioselectivity under mild, environmentally friendly conditions. For the synthesis of chiral amines, ω-transaminases (ω-TAs) are particularly effective. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For example, a 5-methoxy-1-indanone could be converted directly into this compound using an (R)-selective ω-TA. This biocatalytic approach is highly attractive for industrial applications due to its high selectivity and compatibility with green chemistry principles. nih.gov

| Catalytic System | Method | Advantage |

| Chiral Rh/Ir Complexes | Asymmetric Hydrogenation of Imines | High efficiency, atom economy |

| Chiral Cr(III) Complexes | Asymmetric Friedel-Crafts Cyclization | Enantioselective core construction |

| ω-Transaminases | Biocatalytic Reductive Amination | Very high enantioselectivity, mild conditions |

| Fe-based Catalysts | N-Alkylation / Amination | Use of earth-abundant metal |

Green Chemistry Principles in Aminoindane Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the sustainability of manufacturing processes. mdpi.com

Key green chemistry approaches applicable to aminoindane synthesis include:

Catalysis: The use of catalytic methods, both transition-metal and biocatalytic, is inherently greener than using stoichiometric reagents. Asymmetric hydrogenation, for example, is a highly atom-economical process that produces minimal waste. nih.gov

Safer Solvents and Conditions: Efforts are made to replace hazardous solvents with greener alternatives, such as water or bio-based solvents, where possible. mdpi.com Biocatalytic reactions with transaminases are often run in aqueous buffers, avoiding the need for volatile organic solvents. nih.gov

Process Intensification: Methodologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. mdpi.com The development of continuous flow processes can also enhance safety, efficiency, and consistency compared to traditional batch manufacturing. tue.nl

Waste Reduction: Designing synthetic routes to be shorter and more efficient, such as moving from classical resolutions to direct asymmetric synthesis, significantly reduces waste generation and improves process mass intensity (PMI). unibo.it Utilizing solid-supported reagents can also simplify purification and reduce solvent use. researchgate.net

By integrating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally sustainable.

Application of R 5 Methoxy 2,3 Dihydro 1h Inden 1 Amine As a Chiral Synthon and Building Block

Role in the Stereocontrolled Construction of Complex Organic Molecules

A prominent example is the use of (R)-1-aminoindane as the key chiral building block for the synthesis of Rasagiline (B1678815), an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease. derpharmachemica.comnih.gov In the synthesis of Rasagiline, (R)-1-aminoindane is N-alkylated with propargyl chloride to yield N-propargyl-1-(R)-aminoindan, the active pharmaceutical ingredient. derpharmachemica.comchemicalbook.comresearchgate.net This transformation directly utilizes the chiral core of the aminoindane to construct the final therapeutic agent, demonstrating its role as a foundational synthon. The major metabolite of Rasagiline is, in fact, 1-(R)-aminoindan, which itself is noted to have potential neuroprotective effects. nih.gov The synthesis of Rasagiline underscores the importance of the (R)-aminoindane scaffold in providing the necessary stereochemistry for biological activity. chemicalbook.comgoogle.com

Utilization in Asymmetric Transformations and Catalysis

Chiral amines are fundamental tools in asymmetric synthesis, where they can be employed to control the stereochemical outcome of a reaction. Their applications range from temporary use as chiral auxiliaries to forming the permanent chiral backbone of ligands for metal-catalyzed processes.

As Chiral Auxiliaries in Diastereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org Chiral amines are frequently converted into amides to function as auxiliaries, influencing reactions such as enolate alkylation or aldol (B89426) additions. wikipedia.org

While the principle is well-established, specific examples detailing the application of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine as a removable chiral auxiliary are not prominent in the surveyed scientific literature. However, the structurally related cis-1-amino-2-hydroxyindan has been successfully used to create chiral oxazolidinone auxiliaries that direct enantioselective aldol, homoaldol, and Diels-Alder reactions with high levels of stereocontrol. scispace.comnih.gov

As Precursors for Chiral Ligands in Metal-Catalyzed Asymmetric Processes

The development of chiral ligands is a cornerstone of asymmetric metal catalysis, where the ligand-metal complex acts as the chiral catalyst. nih.gov Chiral amines and their derivatives are often incorporated into ligands due to the strong coordinating ability of the nitrogen atom. These ligands can be bidentate or polydentate, with the chiral scaffold of the amine creating a chiral pocket around the metal center, thereby inducing enantioselectivity in reactions like hydrogenation, C-C bond formation, or epoxidation. sciengine.com

Although the structure of this compound is suitable for modification into a chiral ligand, detailed studies describing its conversion into such ligands and their subsequent application in metal-catalyzed asymmetric processes are not widely reported. The general strategy often involves functionalizing the primary amine to introduce a second coordinating group (e.g., a phosphine (B1218219) or another nitrogen atom) to create a P,N or N,N-type ligand. nih.govresearchgate.net

In Organocatalytic Systems

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral primary and secondary amines are among the most important classes of organocatalysts, particularly in asymmetric enamine and iminium catalysis, which are powerful methods for the enantioselective functionalization of carbonyl compounds. The amine catalyst activates the substrate by forming a chiral enamine or iminium ion intermediate, which then reacts with the other substrate, with the stereochemical outcome being controlled by the catalyst's chiral environment.

Despite the potential of chiral amines like this compound to function as organocatalysts, its specific application in this field is not extensively documented in the literature.

Synthesis of Structurally Related Indane Derivatives and Analogues

The primary amine group of this compound is a versatile functional handle that allows for the synthesis of a wide array of derivatives through standard organic transformations.

Functionalization at the Amine Moiety (e.g., N-alkylation, N-acylation)

N-alkylation is a common modification of primary amines to produce secondary or tertiary amines. As previously mentioned, the N-alkylation of (R)-1-aminoindane with propargyl chloride is the key step in synthesizing the anti-Parkinson's drug Rasagiline. derpharmachemica.comresearchgate.net This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. chemicalbook.com

N-acylation , the reaction of the amine with an acylating agent like an acyl chloride or anhydride, readily converts the primary amine into a stable amide. This transformation is fundamental in organic synthesis. While specific studies focusing on the N-acylation of this compound are not detailed, it is a standard and predictable reaction. Lipase-catalyzed N-acylation is also a well-established method for the kinetic resolution of racemic amines or the synthesis of specific amides under mild conditions. beilstein-journals.orgnih.govresearchgate.net The presence of a methoxy (B1213986) group in an acyl donor has been shown to significantly enhance the rate of lipase-catalyzed N-acylation for other amines, such as 1-phenylethanamine. researchgate.net

The following table summarizes examples of N-alkylation on the related 5-methoxy-1-aminoindane scaffold.

| Indane Precursor | Alkylating Agent/Coupling Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| (R)-1-Aminoindane | Propargyl chloride | K₂CO₃, Acetonitrile | (R)-N-propargyl-1-aminoindan (Rasagiline) | Not specified | chemicalbook.com |

| 5-Methoxy-2,3-dihydro-1H-inden-1-ol | m-Toluidine | 1,2-DCE, rt | 5-Methoxy-N-(m-tolyl)-2,3-dihydro-1H-inden-1-amine | Not specified | researchgate.net |

| 5-Methoxy-2,3-dihydro-1H-inden-1-ol | 2,3-Dimethylaniline | 1,2-DCE, rt | N-(2,3-Dimethylphenyl)-5-methoxy-2,3-dihydro-1H-inden-1-amine | Not specified | researchgate.net |

| 5-Methoxy-2,3-dihydro-1H-inden-1-ol | 4-Fluoro-3-methoxyaniline | 1,2-DCE, rt | N-(4-Fluoro-3-methoxyphenyl)-5-methoxy-2,3-dihydro-1H-inden-1-amine | 55% | researchgate.net |

| 5-Methoxy-2,3-dihydro-1H-inden-1-ol | 2-Methoxyaniline | 1,2-DCE, rt | 5-Methoxy-N-(2-methoxyphenyl)-2,3-dihydro-1H-inden-1-amine | Not specified | researchgate.net |

| 5-Methoxy-2,3-dihydro-1H-inden-1-ol | 3,5-Dimethoxyaniline | 1,2-DCE, rt | N-(3,5-Dimethoxyphenyl)-5-methoxy-2,3-dihydro-1H-inden-1-amine | 45% | researchgate.net |

Modifications of the Indane Ring System (e.g., aromatic substitutions)

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The methoxy group at the 5-position and the amino group at the 1-position are both electron-donating, activating the benzene (B151609) ring towards electrophilic attack. The directing effects of these substituents play a crucial role in determining the regioselectivity of these reactions.

The amine group is a strong activating group and an ortho-, para-director. However, under acidic conditions typically employed for many electrophilic aromatic substitution reactions, the amine group is protonated to form an ammonium (B1175870) ion, which is a deactivating and meta-directing group. The methoxy group is also a strong activating group and an ortho-, para-director. Therefore, the outcome of substitution reactions can be controlled by careful selection of reaction conditions.

Common electrophilic aromatic substitution reactions that can be performed on the indane ring system include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration can introduce a nitro group, which can be further reduced to an amino group, providing a handle for additional functionalization. Halogenation introduces a halogen atom that can participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho or para to the methoxy group |

| Bromination | Br₂, FeBr₃ | Ortho or para to the methoxy group |

| Sulfonation | SO₃, H₂SO₄ | Ortho or para to the methoxy group |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho or para to the methoxy group |

Note: The regioselectivity can be influenced by steric hindrance from the dihydroindenyl ring and the specific reaction conditions.

Incorporation into Diverse Heterocyclic Frameworks

The chiral nature and bifunctional character of this compound make it an excellent synthon for the asymmetric synthesis of a variety of heterocyclic compounds. The primary amine can act as a nucleophile or be converted into other functional groups to facilitate cyclization reactions, leading to the formation of fused or spirocyclic heterocyclic systems.

One of the key applications of this chiral amine is in the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules and pharmaceuticals. Classic reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, as well as multicomponent reactions, can be employed to build complex molecular architectures.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound is not a traditional β-arylethylamine, its derivatives can be designed to undergo analogous cyclizations to form tetrahydro-β-carboline-like structures fused to the indane system. The inherent chirality of the starting material allows for the stereoselective synthesis of these complex heterocyclic frameworks.

Bischler-Napieralski Reaction: This reaction is used for the synthesis of dihydroisoquinolines from β-arylethylamides. By acylating the amino group of this compound and then inducing cyclization under acidic conditions, it is possible to construct indeno-fused dihydroisoquinoline derivatives. The stereocenter at the 1-position of the indane ring can influence the stereochemical outcome of the cyclization.

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. This compound can serve as the amine component in various multicomponent reactions, such as the Ugi or Passerini reactions, to generate diverse libraries of chiral, highly functionalized molecules that can be further elaborated into complex heterocyclic systems.

| Heterocyclic Framework | Synthetic Strategy | Key Features |

| Indeno-fused Tetrahydro-β-carbolines | Pictet-Spengler type reaction | Stereoselective synthesis, formation of polycyclic systems |

| Indeno-fused Dihydroisoquinolines | Bischler-Napieralski reaction | Access to complex alkaloids, potential for asymmetric induction |

| Diverse Functionalized Heterocycles | Multicomponent Reactions (e.g., Ugi) | High diversity, atom economy, access to novel scaffolds |

The use of this compound as a chiral building block provides a powerful tool for the synthesis of enantiomerically enriched and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this versatile synthon is expected to unveil new pathways for the construction of novel and complex molecular architectures.

Advanced Spectroscopic and Stereochemical Characterization of R 5 Methoxy 2,3 Dihydro 1h Inden 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the compound's constitution.

In the ¹H NMR spectrum, distinct signals corresponding to the aromatic, aliphatic, and methoxy (B1213986) protons are observed. The aromatic protons on the methoxy-substituted benzene (B151609) ring typically appear as a set of multiplets in the downfield region. Specifically, the proton adjacent to the methoxy group and the proton ortho to the fused ring junction will have characteristic chemical shifts and coupling patterns. The aliphatic protons of the five-membered ring present a more complex pattern. The benzylic proton at the C1 position, being adjacent to the chiral amine center, appears as a multiplet. The protons at the C2 and C3 positions also show characteristic multiplets, with their chemical shifts and couplings providing information about their spatial relationships. The methoxy group protons appear as a sharp singlet, typically in the range of 3.8 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The spectrum will show distinct signals for the aromatic carbons, with the carbon atom bonded to the methoxy group being significantly shifted downfield. The chiral C1 carbon bearing the amino group, and the C2 and C3 carbons of the indane ring, will have characteristic resonances in the aliphatic region of the spectrum. The methoxy carbon will appear as a distinct signal around 55 ppm. google.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methoxy-2,3-dihydro-1H-inden-1-amine Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | ~4.3 (t) | ~58 |

| C2-H₂ | ~1.9 (m), ~2.4 (m) | ~32 |

| C3-H₂ | ~2.8 (m), ~3.0 (m) | ~30 |

| C4-H | ~7.2 (d) | ~125 |

| C6-H | ~6.8 (dd) | ~113 |

| C7-H | ~6.7 (d) | ~109 |

| 5-OCH₃ | ~3.8 (s) | ~55 |

| C3a | - | ~146 |

| C5 | - | ~159 |

| C7a | - | ~135 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the unambiguous confirmation of its molecular formula, C₁₀H₁₃NO.

When analyzed using techniques like Electron Spray Ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺, with an expected m/z value of approximately 164.1075. google.comgoogle.com The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides further structural confirmation. Common fragmentation pathways for this type of compound would include the loss of the amino group (as ammonia (B1221849), NH₃) and characteristic cleavages of the indane ring system. The analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Expected Mass Spectrometry Data for 5-Methoxy-2,3-dihydro-1H-inden-1-amine

| Ion | Formula | Description | Expected Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₁₄NO⁺ | Protonated Molecule | 164.1075 |

| [M-NH₂]⁺ | C₁₀H₁₁O⁺ | Loss of Amino Radical | 147.0810 |

Determination of Enantiomeric Excess and Purity (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Since the biological or chemical activity of a chiral molecule often resides in a single enantiomer, verifying the enantiomeric excess (e.e.) is paramount. Chiral chromatography is the most widely used and reliable method for this purpose. mdpi.comphenomenex.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be employed.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating the enantiomers of this compound. phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For primary amines, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are highly versatile and often provide excellent separation for a wide range of chiral compounds. nih.gov

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the enantioseparation of primary amine compounds, as they can form host-guest complexes with the protonated amine group. nih.govhplc.eu

The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the two enantiomeric peaks. sigmaaldrich.com The ratio of the integrated peak areas then gives a precise quantitative measure of the enantiomeric excess.

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization, chiral GC is an alternative. The amine can be derivatized, for example with a trifluoroacetyl group, and then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The two enantiomers will exhibit different retention times, allowing for their quantification.

Table 3: Example Methodologies for Chiral Purity Analysis

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Detection |

| Chiral HPLC | Crown Ether (e.g., CROWNPAK CR(+)) | Acidic aqueous buffer (e.g., HClO₄ pH 1-2) | UV (e.g., 226 nm) |

| Chiral HPLC | Derivatized Polysaccharide (e.g., Cellulose-DMP) | Hexane/Isopropanol/Diethylamine | UV (e.g., 254 nm) |

| Chiral GC | Derivatized Cyclodextrin | Helium or Hydrogen | Flame Ionization Detector (FID) |

Absolute Configuration Assignment Methodologies (e.g., X-ray Crystallography, Chiroptical Spectroscopy)

While chiral chromatography can determine the ratio of enantiomers, it cannot assign which peak corresponds to the R or S configuration. For this, methods that determine the absolute three-dimensional arrangement of atoms are required.

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. This technique requires growing a suitable single crystal of the compound, often as a salt with a chiral acid of known absolute configuration (e.g., tartaric acid). The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, providing an unambiguous assignment of the R or S configuration at the chiral center.

Chiroptical Spectroscopy: Chiroptical methods provide information based on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: This technique measures the difference in absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer (mirror images of each other). By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for the R-configuration, the absolute stereochemistry can be assigned. nih.gov This method is powerful but computationally intensive.

NMR with Chiral Derivatizing Agents (e.g., Mosher's Method): The amine can be reacted with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. mdpi.com In the ¹H NMR spectrum of these diastereomers, the protons near the newly formed diastereomeric center will experience different magnetic environments and thus exhibit different chemical shifts. By systematically analyzing these chemical shift differences (Δδ), the absolute configuration of the original amine can be deduced. mdpi.comnih.gov

Theoretical and Computational Chemistry Studies of R 5 Methoxy 2,3 Dihydro 1h Inden 1 Amine and Derived Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed investigation of electronic structure and molecular properties, providing insights that are often complementary to experimental data.

Density Functional Theory (DFT) Applications for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.org It is widely employed for its balance of accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest. nih.govresearchgate.net DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This optimization seeks the minimum energy conformation on the potential energy surface.

For (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, DFT methods such as B3LYP with a basis set like 6-311++G(d,p) can be used to predict its equilibrium geometry. nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density and molecular orbitals, is also determined. Such studies on related chiral benzimidazoles and other heterocyclic compounds have demonstrated the reliability of DFT in predicting molecular geometries that show excellent agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: This table presents illustrative data typical for such a compound, as specific computational studies may not be publicly available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N | 1.46 Å |

| C-O (methoxy) | 1.37 Å | |

| O-CH₃ (methoxy) | 1.43 Å | |

| Aromatic C-C | 1.39 - 1.41 Å | |

| Bond Angles | C-N-H | 111.0° |

| C-O-C (methoxy) | 118.0° | |

| Dihedral Angles | C-C-C-N (ring) | Varies with conformation |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ufla.br The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. schrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and polarizable. rsc.org DFT calculations are a standard method for determining the energies of these orbitals. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity. rsc.org For instance, studies on chiral benzimidazoles have used FMO analysis to understand their stability and reactivity. nih.gov

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Note: Values are hypothetical, based on typical DFT calculations for similar aromatic amines.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -0.75 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.30 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.55 |

| Global Softness | S | 1 / (2η) | 0.20 |

| Electrophilicity Index | ω | μ² / (2η) | 2.13 |

Vibrational Spectroscopy (IR, Raman) Simulations and Interpretation

Computational vibrational spectroscopy is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. youtube.comcore.ac.uk These calculations help in assigning specific vibrational modes (stretching, bending, and torsional motions) to the observed absorption bands. nih.gov

For a molecule like this compound, DFT calculations can predict the frequencies and intensities of its characteristic vibrational modes. researchgate.net Typically, calculated frequencies are systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. mdpi.com Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each normal mode in terms of contributions from internal coordinates. mdpi.com This combined theoretical and experimental approach has been successfully applied to characterize complex molecules, including various methoxy-substituted compounds and heterocyclic amines. nih.govresearchgate.netnih.gov

Table 3: Selected Predicted Vibrational Frequencies for this compound (Note: Frequencies are hypothetical and represent typical values obtained from DFT calculations.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Primary Assignment (PED) |

| N-H Asymmetric Stretch | 3510 | 3370 | 99% N-H str. |

| N-H Symmetric Stretch | 3425 | 3288 | 98% N-H str. |

| Aromatic C-H Stretch | 3150 | 3024 | 95% C-H str. |

| Aliphatic C-H Stretch | 3015 | 2894 | 92% CH₂ str. |

| C=C Aromatic Stretch | 1620 | 1555 | 85% C=C str. |

| N-H Bending (Scissoring) | 1605 | 1541 | 78% N-H bend |

| C-O-C Asymmetric Stretch | 1265 | 1214 | 88% C-O-C str. |

| C-N Stretch | 1180 | 1133 | 75% C-N str. |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including conformational changes and reaction pathways.

Conformational Analysis and Energy Landscapes of Chiral Indanes

Chiral indanes, such as this compound, possess a non-planar five-membered ring that can adopt different puckered conformations. The orientation of the substituents, particularly the amine group at the chiral center, further complicates the conformational landscape. Conformational analysis aims to identify all stable conformers and map their relative energies to create an energy landscape. researchgate.net

Computational methods are used to systematically explore the potential energy surface by varying key dihedral angles. For 1-aminoindane, a closely related compound, computational and spectroscopic studies have identified two primary conformers. researchgate.net These conformers differ in the puckering of the five-membered ring and the pseudo-axial or pseudo-equatorial position of the amine group. The methoxy (B1213986) group in the target molecule adds another layer of complexity, influencing the conformational preferences through steric and electronic effects. Understanding the energy landscape is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

Table 4: Illustrative Conformational Analysis of this compound (Note: Data is hypothetical, based on principles of conformational analysis and studies of 1-aminoindane. researchgate.net)

| Conformer | Amine Group Position | Ring Pucker | Key Dihedral Angle (°) | Relative Energy (kcal/mol) |

| I | Pseudo-equatorial | Envelope | ~35 | 0.00 |

| II | Pseudo-axial | Twisted | ~-25 | 0.85 |

| III | Pseudo-equatorial | Twisted | ~20 | 1.50 |

Investigation of Reaction Mechanisms and Transition States in Asymmetric Transformations

This compound and its derivatives can serve as chiral ligands or auxiliaries in asymmetric synthesis, a field dedicated to the stereoselective creation of chiral molecules. yale.edursc.org Computational chemistry is an indispensable tool for understanding the mechanisms of these reactions and the origins of stereoselectivity. researchgate.net

By modeling the entire reaction pathway, chemists can locate the transition states for the formation of different stereoisomers. researchgate.net The transition state is the highest energy point along the reaction coordinate, and its structure determines the kinetic feasibility and stereochemical outcome of the reaction. DFT calculations can determine the geometries and energies of these transient species. Comparing the activation energies (the energy difference between reactants and the transition state) for competing pathways allows for a rationalization of why one stereoisomer is formed preferentially. nih.gov For example, in asymmetric reactions, the chiral ligand forms a complex with a metal catalyst, creating a chiral environment that favors one transition state geometry over another, leading to high enantioselectivity. acs.org

Table 5: Hypothetical Transition State Analysis for a Catalytic Asymmetric Reaction (Note: This table illustrates how computational data is used to explain stereoselectivity in a reaction involving a chiral indane ligand.)

| Transition State | Stereochemical Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Major/Minor Product |

| TS-R | Leads to (R)-product | 12.5 | Minor |

| TS-S | Leads to (S)-product | 10.2 | Major |

Theoretical Ligand-Enzyme Interaction Studies

Computational methodologies, particularly molecular docking and molecular dynamics simulations, have been instrumental in elucidating the binding modes and selectivity of monoamine oxidase (MAO) inhibitors. While specific published studies focusing exclusively on this compound are not extensively available, the binding mechanisms can be inferred from computational analyses of structurally analogous compounds, such as rasagiline (B1678815) and other N-propargylaminoindan derivatives. These studies provide a robust framework for understanding the potential interactions of this compound with its primary targets, MAO-A and MAO-B.

The active site of MAO-B is characterized by a bipartite hydrophobic cavity, often referred to as the substrate cavity and the entrance cavity. For inhibitors based on the indanamine scaffold, the indan (B1671822) ring typically orients itself within the rear of the substrate cavity. researchgate.net In this orientation, the methoxy group at the 5-position of this compound is predicted to be accommodated within a hydrophobic pocket, engaging in van der Waals interactions with surrounding nonpolar residues. mdpi.com

Key amino acid residues within the MAO-B active site play a crucial role in the binding and orientation of indanamine-based inhibitors. Aromatic residues, such as Tyrosine (Tyr) 326, are pivotal in establishing favorable π-π stacking interactions with the aromatic ring of the inhibitor. researchgate.net The amine group of the ligand is also critical for anchoring the molecule within the active site. Furthermore, computational models have revealed the presence of ordered water molecules that can mediate hydrogen bond networks between the inhibitor and the enzyme. researchgate.net

The selectivity of inhibitors for MAO-B over MAO-A, despite the high degree of homology between the two isozymes, is dictated by subtle differences in their active site architecture. Comparative molecular field analysis (CoMFA) suggests that both steric and electrostatic properties of the ligand are determinant factors for selectivity. researchgate.net Specifically, the three-dimensional arrangement of steric and electrostatic fields differs significantly between the active sites of MAO-A and MAO-B. nih.gov

Molecular docking studies on selegiline (B1681611) and rasagiline analogues have identified key interacting residues for MAO-B inhibition, including Arginine (Arg) 42 and Tyrosine (Tyr) 435. researchgate.netresearcher.lifenih.gov The pharmacophore model for MAO-B inhibitors generally consists of an aromatic core, a hydrogen bond acceptor, a hydrogen bond donor-acceptor, and a hydrophobic core. researchgate.netresearcher.lifenih.gov this compound fits this pharmacophoric model, with its indan ring serving as the aromatic and hydrophobic core and the amine group acting as a hydrogen bond donor/acceptor.

Table 1: Predicted Key Interactions and Binding Site Residues for this compound with MAO-B

| Interaction Type | Key Amino Acid Residues | Ligand Moiety Involved |

| π-π Stacking | Tyr326, Tyr435 | Indan Aromatic Ring |

| Hydrophobic Interactions | Ile199, Leu171, Ile316 | Indan Aliphatic Ring |

| van der Waals | Aromatic Cage Residues | Methoxy Group |

| Hydrogen Bonding (direct or water-mediated) | Gln206, Cys172 | Amino Group |

Quantitative Structure-Activity Relationship (QSAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their properties. In the context of drug design, QSAR models are developed to predict the activity of novel compounds based on their physicochemical and structural features, often referred to as molecular descriptors. For MAO inhibitors, QSAR studies have been instrumental in identifying the key structural attributes that govern their inhibitory potency and selectivity.

While specific QSAR models developed exclusively for this compound and its immediate derivatives are not prominently featured in the literature, the principles derived from studies on broader classes of MAO inhibitors, such as coumarins, indoles, and chalcones, are highly relevant. researchgate.netnih.govnih.govbas.bg These studies consistently demonstrate that a combination of hydrophobic, electronic, and steric parameters are critical in determining the inhibitory activity against MAO-A and MAO-B.

Hansch-type QSAR analyses, a classical approach, have revealed the significant role of lipophilicity in modulating MAO-B inhibition for various classes of inhibitors. researchgate.net This aligns with the understanding that the active site of MAO-B is predominantly hydrophobic. Descriptors representing molecular shape, surface area, and polarizability are also frequently found to be significant in QSAR models for MAO inhibitors. bas.bg

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of molecular fields. nih.govnih.gov In CoMFA studies of MAO inhibitors, steric and electrostatic fields are calculated around a set of aligned molecules. The resulting contour maps highlight regions where bulky groups or specific electrostatic properties would be favorable or unfavorable for activity. For indole (B1671886) derivatives, it has been shown that the contributions of steric and electrostatic fields to the interaction with MAO enzymes are roughly equal. nih.gov

The general findings from these theoretical models suggest that for a compound like this compound, the following descriptors would likely be important in a QSAR model for MAO inhibition:

Electronic Properties: The electron-donating nature of the methoxy group and the basicity of the amine group.

Steric Descriptors: The size and shape of the molecule, which influences its fit within the enzyme's active site.

Table 2: Common Molecular Descriptors in Theoretical QSAR Models for MAO Inhibitors

| Descriptor Class | Specific Examples | Relevance to this compound |

| Hydrophobic | LogP, Molar Refractivity | Quantifies the lipophilicity of the indan and methoxy moieties, crucial for entering the hydrophobic active site. |

| Electronic | Dipole Moment, Partial Atomic Charges | Describes the electronic influence of the methoxy and amine groups on binding interactions. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Defines the size and shape constraints for optimal fitting within the MAO active site. |

| 3D-QSAR Fields | CoMFA Steric and Electrostatic Fields | Maps regions around the molecule where steric bulk and specific charge distributions enhance or diminish activity. |

Future Research Directions and Emerging Trends in Chiral Aminoindane Chemistry

Development of Novel Stereoselective Catalytic Systems for Indane Amines

The development of novel catalytic systems that can achieve high stereoselectivity in the synthesis of chiral indane amines is a primary focus of current research. Traditional methods often rely on chiral auxiliaries or resolving agents, which can be inefficient and generate significant waste. Modern approaches are centered on the use of catalytic amounts of chiral metal complexes and enzymes to control the stereochemical outcome of the reaction.

One promising area is the use of transition metal catalysts. For instance, recent advancements have demonstrated the utility of scandium catalysts in the enantioselective synthesis of 1-aminoindanes through a [3 + 2] annulation of aldimines with alkenes via C–H activation. nih.govwordpress.com This method offers high atom economy and excellent control over both diastereoselectivity and enantioselectivity. nih.govwordpress.com While not yet specifically applied to (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, this approach holds significant potential for its stereoselective synthesis from readily available starting materials.

Biocatalysis has also emerged as a powerful tool for the synthesis of chiral amines. Enzymes such as transaminases and imine reductases (IREDs) offer exquisite stereoselectivity under mild reaction conditions. nih.gov Engineered transaminases have been successfully employed in the industrial synthesis of other chiral amines and could be adapted for the asymmetric synthesis of this compound from the corresponding ketone precursor, 5-methoxy-2,3-dihydro-1H-inden-1-one. Similarly, IREDs can catalyze the asymmetric reduction of imines to produce chiral amines with high enantiomeric excess. researchgate.net

| Catalytic System | Description | Potential Application for this compound |

| Chiral Scandium Catalysts | Catalyze the [3 + 2] annulation of aldimines and alkenes via C–H activation to form chiral 1-aminoindanes. nih.govwordpress.com | Direct and highly stereoselective synthesis from simple aromatic and olefinic precursors. |

| Transaminases | Biocatalysts that transfer an amino group from a donor to a ketone, creating a chiral amine. nih.gov | Asymmetric synthesis from 5-methoxy-2,3-dihydro-1H-inden-1-one. |

| Imine Reductases (IREDs) | Enzymes that catalyze the stereoselective reduction of imines to chiral amines. researchgate.net | Reduction of an imine precursor derived from 5-methoxy-2,3-dihydro-1H-inden-1-one. |

Exploration of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. rsc.org For the synthesis of this compound, this translates to the development of methods that minimize waste, use less hazardous reagents and solvents, and are more energy-efficient.

Biocatalysis, as mentioned above, is inherently a green technology. The use of enzymes often allows for reactions to be performed in aqueous media at ambient temperature and pressure, significantly reducing the environmental impact compared to many traditional chemical processes. nih.gov The development of robust and recyclable enzyme preparations is a key area of ongoing research to further enhance the sustainability of biocatalytic processes.

Another aspect of green chemistry is the use of sustainable starting materials and reagents. Research is ongoing to develop synthetic routes that utilize renewable feedstocks. While the direct synthesis of complex molecules like this compound from biomass is still a long-term goal, the principles of green chemistry can be applied to optimize existing synthetic pathways by, for example, replacing hazardous reagents with more benign alternatives.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Use of Catalysis | Employing catalytic amounts of transition metals or enzymes to reduce waste. wordpress.com |

| Use of Renewable Feedstocks | Exploring routes from bio-based starting materials. |

| Use of Safer Solvents and Reagents | Replacing hazardous organic solvents with water or greener alternatives. |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproduct formation. |

Advanced Computational Tools for Rational Design and Prediction of Stereoselectivity

Computational chemistry has become an indispensable tool in modern synthetic chemistry, enabling the rational design of catalysts and the prediction of reaction outcomes. nih.gov For the stereoselective synthesis of this compound, computational methods can be applied in several ways.

Catalyst Design: Molecular modeling and density functional theory (DFT) calculations can be used to understand the mechanism of catalytic reactions and to design new catalysts with improved activity and selectivity. researchgate.net For example, by modeling the transition state of a reaction, researchers can identify the key interactions that control stereoselectivity and modify the catalyst structure to enhance the desired outcome. This approach is particularly valuable in the development of new chiral ligands for metal-catalyzed reactions and in the protein engineering of enzymes. nih.gov

Prediction of Stereoselectivity: Computational tools can also be used to predict the stereochemical outcome of a reaction, which can help to guide experimental work and reduce the need for extensive screening of reaction conditions. For biocatalytic reactions, methods combining molecular docking and molecular dynamics simulations are being developed to predict the enantioselectivity of enzymes like ω-transaminases for a given substrate. Such predictive models could be used to identify the most promising enzyme candidates for the synthesis of this compound.

| Computational Tool | Application | Relevance to this compound Synthesis |

| Molecular Modeling | Visualization and analysis of catalyst-substrate interactions. | Design of new chiral ligands and engineering of enzyme active sites. |

| Density Functional Theory (DFT) | Calculation of reaction pathways and transition state energies. researchgate.net | Understanding the origin of stereoselectivity and predicting the most favorable reaction conditions. |

| Molecular Docking and Dynamics | Simulation of substrate binding and enzyme dynamics. | Predicting the enantioselectivity of biocatalysts for the synthesis of the target molecule. |

Integration of Automation and High-Throughput Techniques in Synthesis and Characterization

The discovery and optimization of new synthetic methods can be a time-consuming and labor-intensive process. The integration of automation and high-throughput techniques is revolutionizing this field by enabling the rapid screening of large numbers of catalysts, reagents, and reaction conditions.

High-Throughput Screening (HTS): HTS platforms can be used to perform hundreds or even thousands of reactions in parallel, allowing for the rapid identification of promising catalytic systems for the synthesis of this compound. These systems typically involve automated liquid handling robots to dispense reagents into multi-well plates, followed by high-throughput analysis to determine the yield and enantiomeric excess of the product.

Automated Synthesis: Beyond screening, automated synthesis platforms are being developed to perform multi-step synthetic sequences with minimal human intervention. These systems can be used to rapidly synthesize libraries of compounds for biological evaluation or to optimize the synthesis of a target molecule by systematically varying reaction parameters. The application of such technologies could significantly accelerate the development of an efficient and scalable synthesis of this compound.

| Technique | Description | Impact on the Synthesis of this compound |

| High-Throughput Screening (HTS) | Parallel execution of a large number of reactions for rapid screening of catalysts and conditions. | Accelerated discovery of optimal stereoselective catalysts. |

| Automated Synthesis Platforms | Robotic systems for performing multi-step chemical syntheses. | Faster optimization of the synthetic route and rapid generation of analogs. |

| High-Throughput Analysis | Rapid analytical methods, such as chiral chromatography and mass spectrometry, for determining reaction outcomes. | Efficient evaluation of screening experiments. |

Q & A

What are the established synthetic routes for (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine, and how do reaction conditions influence enantiomeric purity?

Basic Research Question

The compound is synthesized via asymmetric hydrogenation of ketoxime precursors using chiral phosphine ligands (e.g., Rh or Ir complexes) to achieve high enantioselectivity . A common route involves functionalizing 5-methoxy-1-indanone intermediates. For example, 2-methylallyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes alkyne insertion and subsequent reduction to yield the amine scaffold . Key parameters include catalyst loading (≥10 mol%), solvent polarity, and temperature, which impact reaction rates and stereochemical outcomes.

Advanced Research Question How can computational modeling (e.g., DFT calculations) optimize ligand design for improved enantiomeric excess (ee) in asymmetric hydrogenation? Methodological Answer: Density functional theory (DFT) studies can predict transition-state geometries and electronic interactions between chiral ligands and substrates. For instance, B3LYP/6-31G(d,p) basis sets evaluate steric and electronic effects of substituents on ligands, enabling rational design to enhance ee (>95%) .

What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Basic Research Question

Standard characterization includes H/C NMR for structural confirmation (e.g., δ 7.75 ppm for aromatic protons) and RP-HPLC for purity assessment (e.g., tR = 8.2 min with >95% purity) . Chiral chromatography (e.g., Chiralpak AD-H) confirms enantiomeric ratios.

Advanced Research Question How do solvent-induced shifts in NMR or column matrix effects in HPLC impact data interpretation? Methodological Answer: Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) alter proton chemical shifts due to hydrogen bonding. For HPLC, matrix effects from residual salts or byproducts require gradient elution optimization (e.g., pentane:ethyl acetate 8:2) and spiking with authentic standards to resolve co-elution .

How does stereochemistry influence the biological activity of this compound derivatives?

Basic Research Question

The (R)-enantiomer often exhibits distinct pharmacological profiles due to selective receptor interactions. For example, (R)-N-prop-2-ynyl derivatives (e.g., Rasagiline analogs) show higher monoamine oxidase-B inhibition than (S)-counterparts .

Advanced Research Question What strategies validate stereochemical contributions to bioactivity in structure-activity relationship (SAR) studies? Methodological Answer: Enantiomer-specific assays (e.g., enzyme inhibition kinetics) paired with molecular docking (e.g., AutoDock Vina) quantify binding affinities. For Rasagiline analogs, (R)-configured amines exhibit lower Ki values (∼2 nM) due to optimal fit in the MAO-B active site .

What methodologies assess the antioxidant and anticancer potential of this compound derivatives?

Advanced Research Question

Derivatives like urea/thiourea analogs are evaluated via DPPH radical scavenging (IC50 = 12–45 µM) and nitric oxide inhibition assays . Anticancer activity is tested using MTT assays on cell lines (e.g., A549, MCF-7) and molecular docking against targets like aromatase (binding energy ∼−9.5 kcal/mol vs. Imatinib −8.2 kcal/mol) .

How can synthetic yields be improved while minimizing racemization in multi-step syntheses?

Advanced Research Question

Low yields (e.g., 14–23% in 5-step routes) often arise from racemization during amidation or protection/deprotection steps . Mitigation strategies include:

- Using mild bases (TMG over DBU) for carboxylate intermediates .

- Employing orthogonal protecting groups (e.g., TIPS for alkynes) to prevent side reactions .

- Real-time monitoring via inline IR spectroscopy to optimize reaction endpoints.

What computational tools predict the physicochemical properties of this compound?

Basic Research Question

Tools like Gaussian 03 (B3LYP/6-31G(d,p)) calculate electronic properties (HOMO-LUMO gaps ∼4.5 eV) and molecular electrostatic potentials to guide solubility and reactivity predictions .

Advanced Research Question How do substituents (e.g., methoxy vs. bromo) alter bioavailability? Methodological Answer: Lipophilicity (logP) is modeled via ChemAxon, while ADMET predictors (e.g., SwissADME) assess permeability and metabolic stability. Methoxy groups enhance solubility (cLogP = 2.1) but reduce BBB penetration vs. halogenated analogs .

How are contradictions in biological data resolved across studies?

Advanced Research Question

Discrepancies in IC50 values (e.g., antioxidant assays) may stem from assay conditions (e.g., DPPH concentration, pH). Normalization to internal controls (e.g., ascorbic acid) and meta-analysis using tools like RevMan reconcile variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.